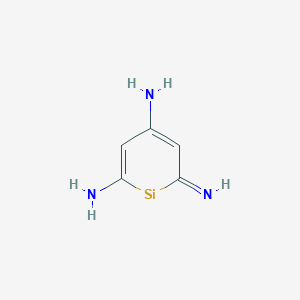
6-Imino-silacyclohexa-2,4-diene-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Imino-silacyclohexa-2,4-diene-2,4-diamine is a compound with the molecular formula C5H9N3Si. This compound is notable for its unique structure, which includes a silicon atom integrated into a cyclohexadiene ring system, along with imino and diamine functional groups . The presence of silicon in the ring structure imparts distinct chemical properties that differentiate it from purely carbon-based analogs.
Preparation Methods
The synthesis of 6-Imino-silacyclohexa-2,4-diene-2,4-diamine typically involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The process begins with the preparation of a cyclohexa-2,4-diene-1-one sulfone derivative, which undergoes ring cleavage upon irradiation with visible light in the presence of various diamines. This reaction yields bis-amides containing a diene moiety . Industrial production methods may involve similar photolytic processes, optimized for larger scale synthesis.
Chemical Reactions Analysis
6-Imino-silacyclohexa-2,4-diene-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing oxidation products.
Reduction: Reduction reactions can yield diaminobenzoquinoneimine derivatives.
Substitution: The imino and diamine groups can participate in substitution reactions, forming a variety of derivatives depending on the reagents used.
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as LiAlH4/CuI . Major products formed from these reactions include bis-amides and diaminobenzoquinoneimine derivatives .
Scientific Research Applications
6-Imino-silacyclohexa-2,4-diene-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Imino-silacyclohexa-2,4-diene-2,4-diamine involves its ability to undergo photolytic cleavage and form reactive intermediates such as ketenes . These intermediates can then react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the imino and diamine groups, as well as the silicon atom in the ring structure .
Comparison with Similar Compounds
6-Imino-silacyclohexa-2,4-diene-2,4-diamine can be compared with other similar compounds such as:
2,5-Cyclohexadiene-1,4-diimine: This compound lacks the silicon atom and has different reactivity and applications.
Cyclohexa-2,4-diene-1-one derivatives: These compounds share the diene structure but differ in functional groups and reactivity.
The uniqueness of this compound lies in its silicon-containing ring structure, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs .
Properties
Molecular Formula |
C5H7N3Si |
|---|---|
Molecular Weight |
137.21 g/mol |
InChI |
InChI=1S/C5H7N3Si/c6-3-1-4(7)9-5(8)2-3/h1-2,7H,6,8H2 |
InChI Key |
BNAIXHIHTOLINP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C([Si]C1=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















